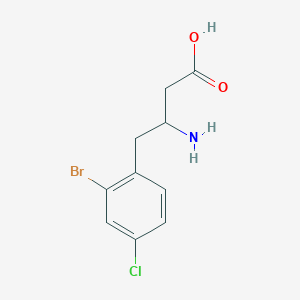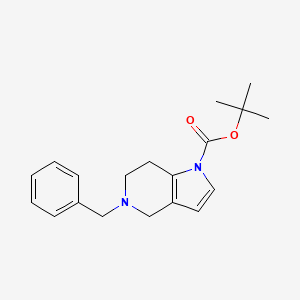
1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to a tetrahydro-5-azaindole core, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.41 g/mol.
Vorbereitungsmethoden
The synthesis of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydro-5-azaindole core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydro-5-azaindole ring.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azaindole core.
Protection of the nitrogen atom: The final step involves the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group, typically achieved through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole can be compared with other similar compounds, such as:
1-Benzyl-4,5,6,7-tetrahydro-1H-benzotriazole: Similar in structure but lacks the Boc protecting group and has different reactivity and applications.
tert-Butyl 5-benzyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-1-carboxylate: Shares the Boc protecting group but has a different core structure, leading to variations in chemical behavior and applications.
1-Benzylpiperazine: Contains a benzyl group and a nitrogen atom but differs in the overall ring structure and functional groups.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
tert-butyl 5-benzyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-9,12H,10-11,13-14H2,1-3H3 |
InChI-Schlüssel |
YMBDJRLDJQKNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CCN(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



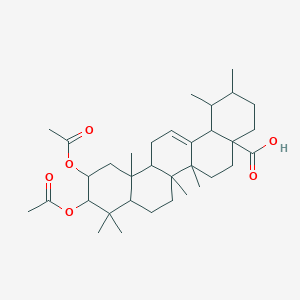
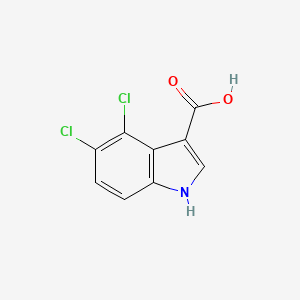
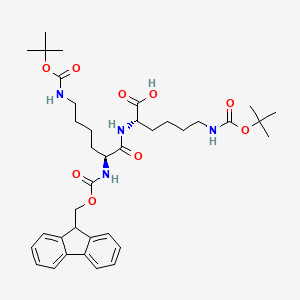
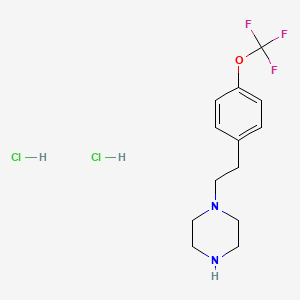
![[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride](/img/structure/B12282274.png)

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
![6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine](/img/structure/B12282284.png)
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)
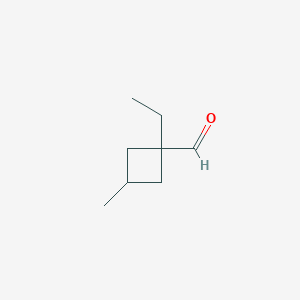
![6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12282310.png)
